molecular formula C24H40FNO2 B13422439 (5-Fluoropyridin-3-yl)methyl octadecanoate CAS No. 37744-27-7

(5-Fluoropyridin-3-yl)methyl octadecanoate

Cat. No.: B13422439
CAS No.: 37744-27-7
M. Wt: 393.6 g/mol
InChI Key: NDJPLQIPBRPDNK-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methyl octadecanoate is a chemical compound with the molecular formula C24H40FNO2. It is a fluorinated derivative of pyridine, which is a heterocyclic aromatic organic compound. The presence of the fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)methyl octadecanoate typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to achieve selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methyl octadecanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

(5-Fluoropyridin-3-yl)methyl octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methyl octadecanoate involves its interaction with molecular targets in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Perfluoroalkyl pyridines

Uniqueness

(5-Fluoropyridin-3-yl)methyl octadecanoate is unique due to its specific substitution pattern and the presence of the long octadecanoate chain. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and altered reactivity, compared to other fluoropyridine derivatives .

Properties

CAS No.

37744-27-7

Molecular Formula

C24H40FNO2

Molecular Weight

393.6 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl octadecanoate

InChI

InChI=1S/C24H40FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)28-21-22-18-23(25)20-26-19-22/h18-20H,2-17,21H2,1H3

InChI Key

NDJPLQIPBRPDNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=CN=C1)F

Origin of Product

United States

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